molecular formula C16H16O5S B8796684 2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate

2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B8796684
M. Wt: 320.4 g/mol
InChI Key: UWKGVCOHDLGCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H16O5S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H16O5S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H16O5S/c1-13-2-8-16(9-3-13)22(18,19)21-11-10-20-15-6-4-14(12-17)5-7-15/h2-9,12H,10-11H2,1H3

InChI Key

UWKGVCOHDLGCTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At RT, 12.6 ml (90.3 mmol) of triethylamine and a solution of 13.77 g (72.2 mmol) of toluene-4-sulphonyl chloride in 200 ml of dichloromethane are successively added dropwise with stirring to a solution of 10.0 g (60.2 mmol) of 4-(2-hydroxyethoxy)benzaldehyde in 300 ml of dichloromethane. The reaction mixture is stirred at RT for 12 h. After addition of 0.15 g (1.2 mmol) of 4-N,N-dimethylaminopyridine, the mixture is stirred at RT for another 4 h. 250 ml of saturated aqueous sodium bicarbonate solution are then added, and the mixture is extracted three times with in each case 100 ml of dichloromethane. The combined organic phases are dried over sodium sulphate. After removal of the solvent on a rotary evaporator, the crude product is purified chromatographically on silica gel 60 (mobile phase gradient cyclohexane→ethyl acetate).
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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